

# Chrysophenine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chrysophenine

Cat. No.: B12363419

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## Chrysophenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of **Chrysophenine**, also known as Direct Yellow 12. It details the compound's molecular characteristics, provides a laboratory-scale synthesis protocol, and outlines its application as a biological stain. Furthermore, this guide explores the potential of **Chrysophenine** in photodynamic therapy (PDT), discussing the fundamental mechanisms of action and proposing a representative signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and pathways are visualized using diagrams for enhanced clarity.

### Introduction

**Chrysophenine** is a water-soluble disazo stilbene dye recognized for its vibrant yellow color.<sup>[1]</sup> Historically utilized in the textile industry for dyeing cotton, paper, and other cellulosic materials, its applications have expanded into the realm of biological sciences.<sup>[1]</sup> Its utility as a biological stain and its potential as a photosensitizer in photodynamic therapy (PDT) are of increasing interest to the scientific community. This guide aims to consolidate the available technical information on **Chrysophenine**, providing a valuable resource for researchers and professionals in drug development and related fields.

## Molecular Profile

**Chrysophenine** is characterized by the following molecular formula and weight:

Property	Value	Reference
Molecular Formula	$C_{30}H_{26}N_4Na_2O_8S_2$	[1][2][3]
Molecular Weight	680.66 g/mol	[1][2][3]

## Synthesis of Chrysophenine

The industrial production of **Chrysophenine** typically involves the diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid), followed by a coupling reaction with phenol and subsequent ethylation.[3] A general laboratory-scale synthesis protocol is detailed below.

## Experimental Protocol: Laboratory Synthesis

This protocol is based on the fundamental chemical reactions described in the manufacturing process.

Materials:

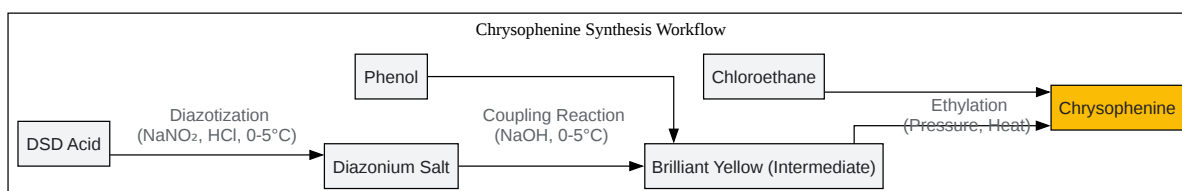
- 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid)
- Sodium nitrite ( $NaNO_2$ )
- Hydrochloric acid (HCl)
- Phenol ( $C_6H_5OH$ )
- Sodium hydroxide (NaOH)
- Chloroethane ( $C_2H_5Cl$ )
- Sodium carbonate ( $Na_2CO_3$ )
- Ice

- Standard laboratory glassware and equipment

Procedure:

- Diazotization of DSD Acid:
  - Dissolve a specific molar equivalent of DSD acid in an aqueous solution of sodium carbonate.
  - Cool the solution to 0-5 °C in an ice bath.
  - Slowly add a solution of sodium nitrite while maintaining the low temperature.
  - Add hydrochloric acid dropwise with constant stirring to form the diazonium salt. The completion of the reaction can be tested with starch-iodide paper.
- Coupling Reaction:
  - Prepare a solution of phenol in an aqueous sodium hydroxide solution (sodium phenoxide).
  - Cool the sodium phenoxide solution to 0-5 °C.
  - Slowly add the cold diazonium salt solution to the sodium phenoxide solution with vigorous stirring. Maintain the temperature below 10 °C.
  - The coupling reaction results in the formation of an intermediate azo compound (Brilliant Yellow).
- Ethylation:
  - To the solution containing the intermediate, add chloroethane.
  - The reaction is carried out under pressure and at an elevated temperature (e.g., in a sealed reaction vessel). The specific conditions (temperature, pressure, and reaction time) may require optimization.

- The ethylation of the hydroxyl groups of the Brilliant Yellow intermediate yields **Chrysophenine**.
- Isolation and Purification:
  - After the reaction is complete, **Chrysophenine** can be precipitated from the solution by adding sodium chloride (salting out).
  - The precipitate is then filtered, washed with a brine solution, and dried.
  - Further purification can be achieved by recrystallization from a suitable solvent.



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A simplified workflow for the synthesis of **Chrysophenine**.

## Application as a Biological Stain

**Chrysophenine G** is utilized in histology to stain various tissue components. Its anionic nature allows it to bind to cationic (basic) components within cells and the extracellular matrix.

## Experimental Protocol: Chrysophenine G Staining for Microscopy

This protocol provides a general guideline for using **Chrysophenine G** as a counterstain in histological preparations.

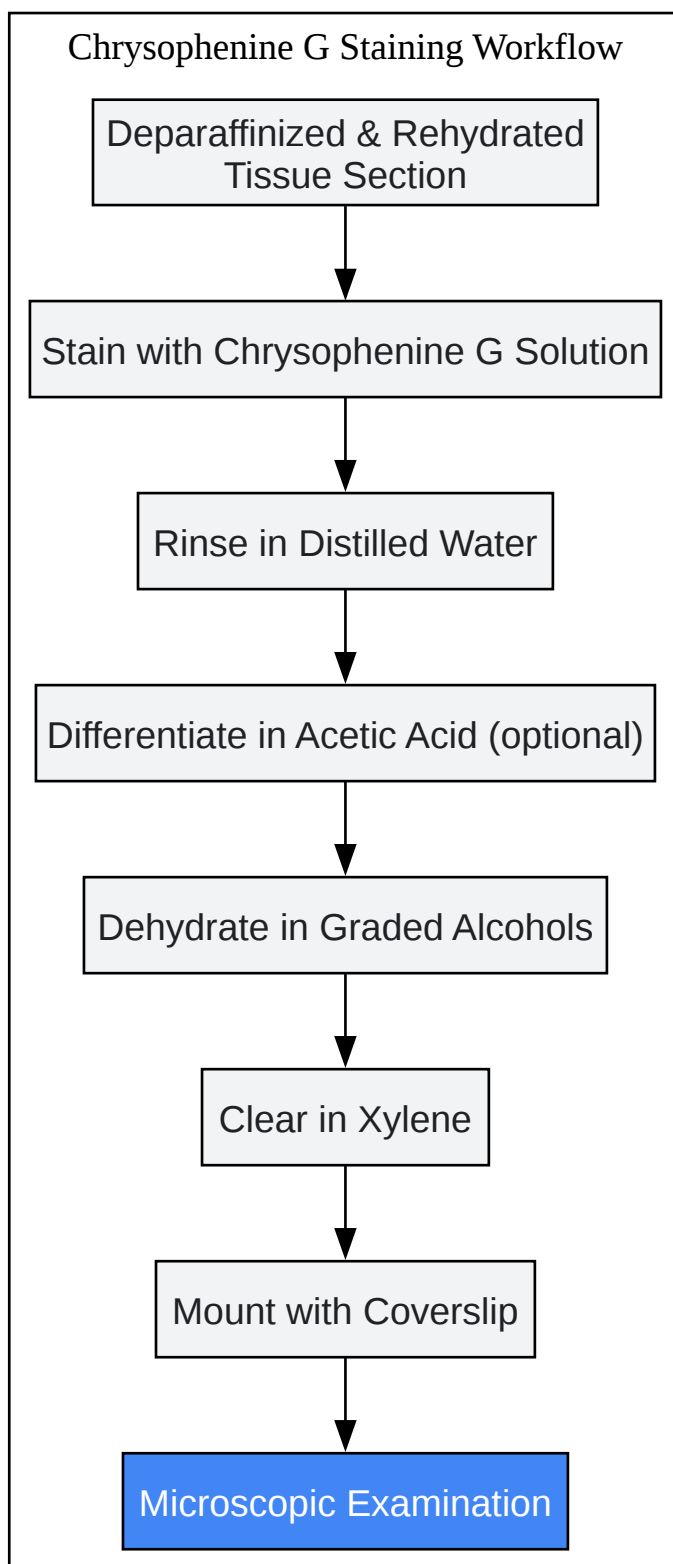
Materials:

- Deparaffinized and rehydrated tissue sections on glass slides
- **Chrysophenine G** staining solution (e.g., 0.5% w/v in distilled water)
- Acetic acid solution (e.g., 1% v/v in distilled water) for differentiation
- Dehydrating alcohols (e.g., 70%, 95%, 100% ethanol)
- Clearing agent (e.g., xylene)
- Mounting medium and coverslips

Procedure:

- Staining:
  - Immerse the rehydrated tissue sections in the **Chrysophenine G** staining solution for a specified time (e.g., 5-10 minutes). The optimal staining time may vary depending on the tissue type and desired intensity.
- Rinsing:
  - Briefly rinse the slides in distilled water to remove excess stain.
- Differentiation:
  - If necessary, dip the slides in the acetic acid solution for a short period (e.g., 10-30 seconds) to remove non-specific staining. This step should be monitored microscopically.
- Dehydration:
  - Dehydrate the sections through a graded series of alcohols (e.g., 70%, 95%, 100% ethanol), typically for 1-2 minutes in each solution.
- Clearing:
  - Clear the sections in a suitable clearing agent like xylene (two changes of 2-3 minutes each).

- Mounting:
  - Apply a drop of mounting medium to the section and place a coverslip, avoiding air bubbles.
- Observation:
  - Examine the stained sections under a light microscope. Cytoplasm, collagen, and red blood cells may appear in shades of yellow.



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A typical workflow for staining histological sections with **Chrysophenine G**.

## Potential in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death. **Chrysophenine**, as a dye that absorbs light, has been investigated for its potential as a photosensitizer in PDT.

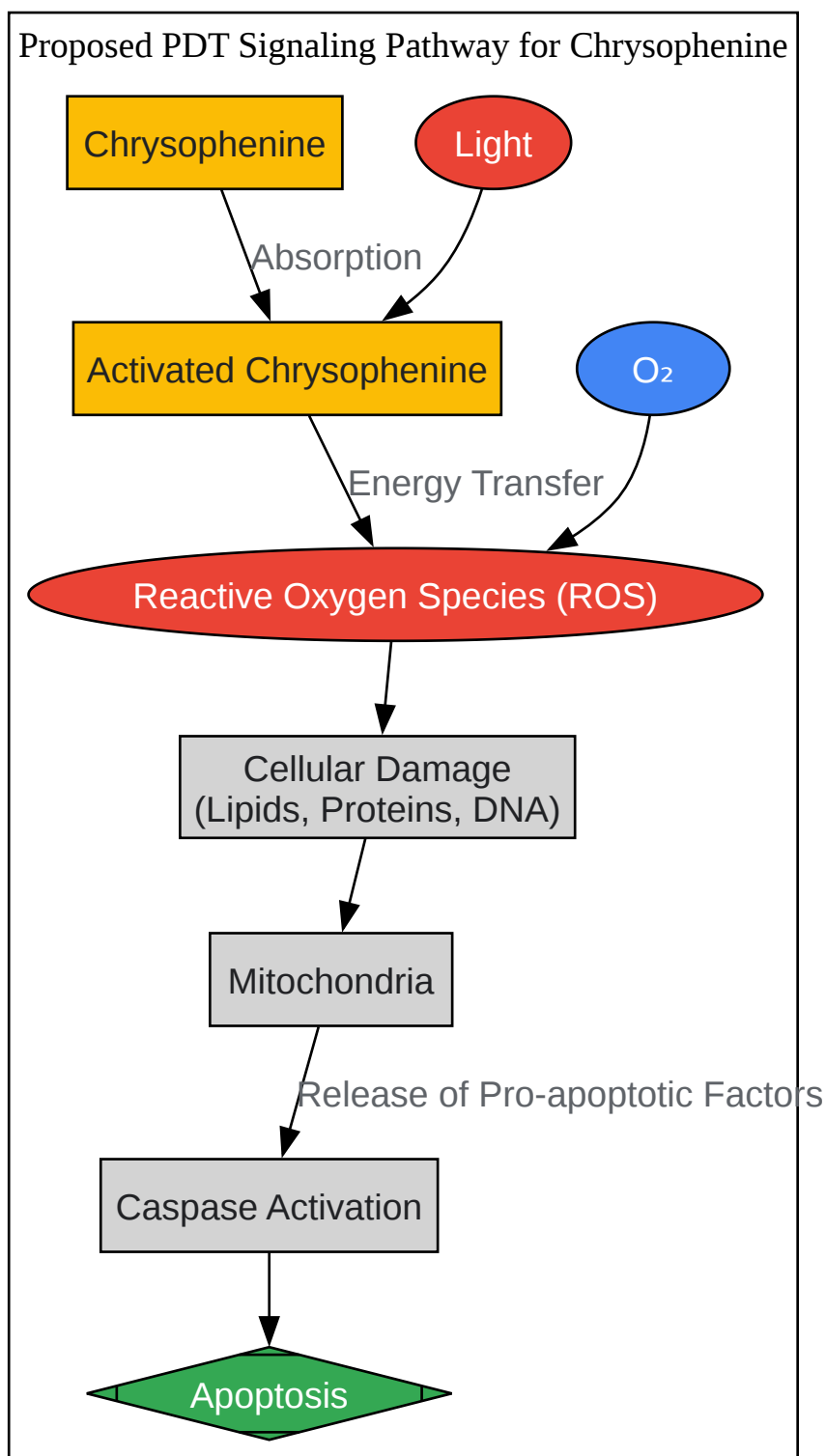
## Mechanism of Action in PDT

The general mechanism of PDT involves the excitation of a photosensitizer by light, leading to the formation of ROS. These highly reactive species can damage cellular components, including lipids, proteins, and nucleic acids, ultimately inducing cell death through apoptosis or necrosis.

Two primary photochemical pathways are involved:

- Type I Reaction: The excited photosensitizer can react directly with a substrate to produce free radicals.
- Type II Reaction: The excited photosensitizer can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen ( $^1\text{O}_2$ ).

While the specific signaling pathways initiated by **Chrysophenine** in PDT are not yet fully elucidated, a representative pathway for diazo and stilbene-based photosensitizers can be proposed. Upon light activation, **Chrysophenine** likely generates ROS, which can induce cellular stress and damage. This can trigger a cascade of events, including the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, and the release of pro-apoptotic factors from the mitochondria, leading to caspase activation and apoptosis.



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A representative signaling pathway for **Chrysophenine**-mediated PDT.

## Conclusion

**Chrysophenine** is a versatile molecule with established applications in traditional industries and emerging potential in the biomedical field. This guide has provided a detailed overview of its molecular characteristics, a protocol for its synthesis, and a method for its use as a biological stain. The exploration of its role in photodynamic therapy opens new avenues for research and development. Further investigation into the specific molecular targets and signaling pathways of **Chrysophenine** will be crucial for harnessing its full therapeutic potential.

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- To cite this document: BenchChem. [Chrysophenine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12363419#chrysophenine-molecular-weight-and-formula>]

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